molecular formula C7H14O7 B14129640 Methyl gluconate CAS No. 131797-36-9

Methyl gluconate

Cat. No.: B14129640
CAS No.: 131797-36-9
M. Wt: 210.18 g/mol
InChI Key: XKJLTJCYZRLXMM-ARQDHWQXSA-N
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Description

Methyl gluconate is an organic compound derived from gluconic acid. It is a methyl ester of gluconic acid and is commonly used in various industrial and scientific applications. The compound is known for its versatility and is utilized in the production of a wide range of products, including pharmaceuticals, cosmetics, and food additives.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl gluconate can be synthesized through the esterification of gluconic acid with methanol. This reaction is typically catalyzed by an acid, such as sulfuric acid, under reflux conditions. The reaction can be represented as follows:

C6H12O7+CH3OHC7H14O8+H2O\text{C}_6\text{H}_{12}\text{O}_7 + \text{CH}_3\text{OH} \rightarrow \text{C}_7\text{H}_{14}\text{O}_8 + \text{H}_2\text{O} C6​H12​O7​+CH3​OH→C7​H14​O8​+H2​O

Industrial Production Methods: In industrial settings, this compound is produced through a similar esterification process but on a larger scale. The process involves the continuous feeding of gluconic acid and methanol into a reactor, where the reaction takes place under controlled temperature and pressure conditions. The product is then purified through distillation and crystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Methyl gluconate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form gluconic acid and other oxidation products.

    Reduction: The compound can be reduced to form gluconolactone and other reduced derivatives.

    Substitution: this compound can undergo substitution reactions where the methoxy group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Various nucleophiles, such as amines and thiols, can be used under acidic or basic conditions.

Major Products Formed:

    Oxidation: Gluconic acid, gluconolactone.

    Reduction: Gluconolactone, reduced gluconates.

    Substitution: Substituted gluconates with different functional groups.

Scientific Research Applications

Methyl gluconate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: Utilized in biochemical assays and as a carbon source in microbial culture media.

    Medicine: Investigated for its potential therapeutic effects and used in drug formulation.

    Industry: Employed in the production of cosmetics, food additives, and cleaning agents due to its emulsifying and stabilizing properties.

Mechanism of Action

The mechanism of action of methyl gluconate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a carbon source for microbial growth and metabolism. The compound is metabolized through the gluconate pathway, where it is converted to gluconic acid and further metabolized to produce energy and other metabolites.

Comparison with Similar Compounds

    Gluconic Acid: The parent compound of methyl gluconate, used in similar applications but with different properties.

    Gluconolactone: A derivative of gluconic acid, used in cosmetics and pharmaceuticals.

    Methyl Glucoside: Another methyl ester of a sugar acid, used in various industrial applications.

Uniqueness of this compound: this compound is unique due to its specific ester structure, which imparts different chemical and physical properties compared to its parent compound, gluconic acid, and other similar compounds. Its ester group makes it more lipophilic, enhancing its solubility in organic solvents and its utility in various industrial applications.

Properties

CAS No.

131797-36-9

Molecular Formula

C7H14O7

Molecular Weight

210.18 g/mol

IUPAC Name

methyl (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate

InChI

InChI=1S/C7H14O7/c1-14-7(13)6(12)5(11)4(10)3(9)2-8/h3-6,8-12H,2H2,1H3/t3-,4-,5+,6-/m1/s1

InChI Key

XKJLTJCYZRLXMM-ARQDHWQXSA-N

Isomeric SMILES

COC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O

Canonical SMILES

COC(=O)C(C(C(C(CO)O)O)O)O

Origin of Product

United States

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